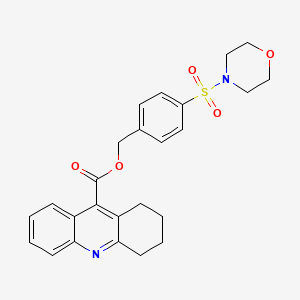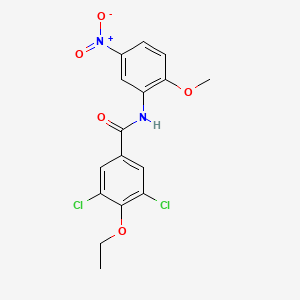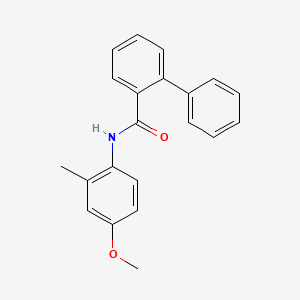
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Vue d'ensemble
Description
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinosulfonyl group attached to a benzyl ring, which is further connected to a tetrahydroacridinecarboxylate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting morpholine with a sulfonyl chloride derivative under basic conditions.
Coupling with Tetrahydroacridinecarboxylate: The benzyl intermediate is then coupled with 1,2,3,4-tetrahydro-9-acridinecarboxylate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The morpholinosulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acridine moiety can be reduced under specific conditions to yield dihydroacridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. The morpholinosulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione
- 2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione
Uniqueness
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to the presence of both the morpholinosulfonyl and tetrahydroacridinecarboxylate groups. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds. The ability of the acridine moiety to intercalate into DNA, coupled with the versatile reactivity of the morpholinosulfonyl group, makes this compound particularly valuable for research and therapeutic applications.
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(24-20-5-1-3-7-22(20)26-23-8-4-2-6-21(23)24)32-17-18-9-11-19(12-10-18)33(29,30)27-13-15-31-16-14-27/h1,3,5,7,9-12H,2,4,6,8,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCJDTXIFXFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)
![2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide](/img/structure/B3532801.png)
![methyl (4-{[(4-bromophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B3532806.png)
![2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3532817.png)

![5,6-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3532839.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3532847.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B3532850.png)
![N-(tert-butyl)-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B3532859.png)
![N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3532862.png)
![5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3532865.png)

